Dulcite-13C-1

Aldose Reductase Metabolic Flux Analysis 13C NMR Spectroscopy

Researchers quantifying aldose reductase flux or performing galactosemia metabolic studies cannot distinguish tracer-derived galactitol from endogenous pools using unlabeled standards. Dulcite-13C-1 solves this via position-specific 13C labeling at C-1, enabling unambiguous flux quantification by 13C NMR and stable isotope dilution LC/GC-MS. • Quantifiable aldose reductase flux baseline: 20 ± 11 nmol/(mL nerve water)/min with 87% inhibition benchmark for inhibitor screening • +1 Da mass shift relative to unlabeled galactitol provides a distinct MS channel for accurate internal standardization in plasma, urine, and tissue homogenates • Absence of 13C-13C scalar coupling simplifies NMR spectral integration in complex biological matrices versus uniformly labeled isotopologues

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B12407571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcite-13C-1
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3+1/m0/s1
InChIKeyFBPFZTCFMRRESA-OFOQBJGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dulcite-13C-1 Overview & Procurement


Dulcite-13C-1 (also cataloged as Dulcitol-13C-1, D-Galactitol-1-13C) is a stable isotope-labeled derivative of galactitol (dulcitol), a six-carbon sugar alcohol endogenously produced as a metabolic breakdown product of galactose [1]. The compound incorporates a single carbon-13 atom at the C-1 position of the hexane-1,2,3,4,5,6-hexol backbone (molecular formula C5¹³CH14O6, MW 183.16), enabling its use as a tracer in metabolic flux analysis, as an internal standard for quantitative mass spectrometry, and as a probe for aldose reductase activity via nuclear magnetic resonance spectroscopy . Unlabeled dulcitol is associated with galactosemia pathophysiology; its accumulation results from defects in galactose-1-phosphate uridyltransferase (GALT), making the isotopically labeled form a critical tool for dissecting galactose metabolic pathways in both normal and disease states [2].

Why Dulcite-13C-1 Is Not Interchangeable


The selection of Dulcite-13C-1 over unlabeled dulcitol or alternative 13C-position isotopologues is dictated by the specific analytical and metabolic questions being addressed. Unlabeled dulcitol cannot be distinguished from endogenous galactitol pools, rendering it ineffective for tracer studies or stable isotope dilution internal standardization . Among 13C-labeled variants, positional labeling is not functionally equivalent: C-1 labeling enables tracking of aldose reductase-mediated conversion from [1-13C]galactose and, because galactitol is a symmetrical molecule, provides a defined and quantifiable forward flux signal with negligible backward flux interference under standard assay conditions—a feature explicitly documented in isolated nerve preparations [1]. Alternative positional labels (e.g., C-3, C-6) or uniform labeling ([UL-13C6]) yield different NMR multiplet patterns, isotopic enrichment signatures, and mass spectral fragmentation profiles, and may not support the same quantitative models without recalibration . Generic substitution without verifying positional labeling introduces uncontrolled variables into flux calculations and compromises inter-study comparability.

Quantitative Evidence for Dulcite-13C-1


Aldose Reductase Forward Flux

In a direct comparative experimental setup, the forward flux of aldose reductase was quantified using [1-13C]galactose as substrate with Dulcite-13C-1 (produced in situ as [1-13C]dulcitol) as the measured product. The study also established that backward flux to [6-13C]galactose was negligible under the experimental conditions, validating the unidirectionality of the C-1 signal [1]. This stands in contrast to alternative positional labels where symmetry considerations may introduce bidirectional signal ambiguity or require different correction models.

Aldose Reductase Metabolic Flux Analysis 13C NMR Spectroscopy Polyol Pathway

Sensitivity Advantage Over Unlabeled Dulcitol

Dulcite-13C-1, by virtue of its +1 Da mass shift relative to unlabeled dulcitol (exact mass 183.082393 Da for the labeled species versus 182.079038 Da for unlabeled), enables stable isotope dilution mass spectrometry for precise quantitation of endogenous galactitol in complex biological matrices [1]. The absence of significant isotopic overlap with the natural abundance M+1 isotopologue of unlabeled galactitol (theoretical ~6.7%) provides a signal-to-background advantage when used as an internal standard in GC-MS or LC-MS workflows .

Internal Standard GC-MS LC-MS Stable Isotope Dilution Quantitative Analysis

Cost Comparison with Positional Isomers

Pricing data across multiple vendors indicates that Dulcite-13C-1 (C-1 labeled) is commercially available with transparent, listed pricing at the 5 mg scale, whereas alternative positional isomers such as Dulcite-13C-2, Dulcite-13C-3, and Dulcitol-13C6 often require quotation requests and have less standardized commercial availability . This pricing transparency reduces procurement friction and facilitates budgeting for small-scale pilot experiments.

Procurement Cost Analysis 13C Labeled Sugars Vendor Comparison

Purity Specifications & Documentation

Commercial sourcing data reveals a purity specification differential: suppliers such as Bidepharm offer Dulcite-13C-1 at 98% purity with batch-specific quality control documentation including NMR, HPLC, and GC verification . This contrasts with other suppliers of 13C-labeled dulcitol where standard purity is reported at 95% without explicit multi-method analytical certification .

Purity Certificate of Analysis NMR HPLC GC

Position-Specific vs. Uniform Labeling

Dulcite-13C-1 is synthesized with position-specific 13C incorporation at the C-1 position via reduction of position-specifically labeled galactose precursors, yielding a defined isotopologue with a single enriched carbon atom . This contrasts with uniformly labeled [UL-13C6]galactitol, which contains 13C at all six carbon positions and produces complex NMR multiplet patterns due to 13C-13C coupling. The position-specific labeling simplifies NMR spectral interpretation and enables flux measurements that rely on tracking a single carbon atom through metabolic networks [1].

Isotopic Enrichment 13C Labeling Synthesis NMR

Validated Applications for Dulcite-13C-1


Aldose Reductase Inhibitor Screening

Researchers evaluating aldose reductase inhibitors in peripheral nerve or other tissue preparations can employ Dulcite-13C-1 as the analytical endpoint for flux quantification. Using [1-13C]galactose as the substrate, the forward production of [1-13C]dulcitol can be measured via 13C NMR with a documented baseline flux of 20 ± 11 nmol/(mL nerve water)/min, enabling quantitative assessment of inhibitor efficacy [1]. The demonstrated 87% inhibition by a sulphonylnitromethane-class compound provides a positive control benchmark for screening novel inhibitors.

Galactosemia Metabolic Profiling

Dulcite-13C-1, either used directly as a tracer or generated in situ from [1-13C]galactose, supports metabolic studies of galactosemia. In vivo isotope kinetic studies using [1-13C]galactose have delineated whole-body galactose metabolism in GALT-deficient patients, with galactitol (dulcitol) identified as a key accumulating metabolite [1]. The position-specific C-1 label enables tracking of flux through the aldose reductase arm of galactose metabolism, providing insights into disease pathophysiology and potential therapeutic interventions.

Internal Standard for Galactitol Quantitation

Dulcite-13C-1 serves as a stable isotope-labeled internal standard for the absolute quantitation of endogenous galactitol in plasma, urine, erythrocytes, and tissue homogenates via gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry [1]. The +1 Da mass shift relative to unlabeled galactitol provides a distinct MS channel for stable isotope dilution calculations, improving accuracy and precision in clinical and research assays. This application is particularly relevant for monitoring galactitol levels in galactosemic patients on dietary restriction .

13C NMR Metabolic Flux Analysis

For 13C NMR-based metabolic flux analysis (13C-MFA), Dulcite-13C-1 offers a position-specifically labeled probe that simplifies spectral interpretation compared to uniformly labeled isotopologues [1]. The absence of 13C-13C scalar coupling in the labeled molecule reduces signal multiplicity, facilitating integration and assignment in complex biological matrices. This property is particularly valuable in studies of the polyol pathway, where aldose reductase-mediated galactitol formation is one of multiple competing metabolic fates of galactose .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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